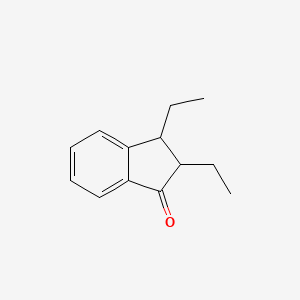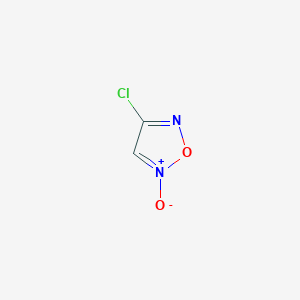
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is an aromatic polyisocyanate compound. It is characterized by the presence of two isocyanate groups attached to phenyl rings, which are further connected to a thiophene ring. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes and other polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene typically involves the reaction of 2,5-dibromo-3,4-diphenylthiophene with 4-isocyanatophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Palladium catalysts for coupling reactions, acid catalysts for polymerization.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polymers: Formed through polymerization reactions.
Applications De Recherche Scientifique
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of polyurethanes, coatings, adhesives, and sealants.
Mécanisme D'action
The reactivity of 2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is primarily due to the presence of isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and urethanes. The thiophene ring provides additional stability and electronic properties, making the compound suitable for various applications. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
Uniqueness
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is unique due to its thiophene core, which imparts distinct electronic properties and stability compared to other diisocyanates. This makes it particularly useful in applications requiring enhanced thermal and chemical stability.
Propriétés
Numéro CAS |
107711-78-4 |
|---|---|
Formule moléculaire |
C30H18N2O2S |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
2,5-bis(4-isocyanatophenyl)-3,4-diphenylthiophene |
InChI |
InChI=1S/C30H18N2O2S/c33-19-31-25-15-11-23(12-16-25)29-27(21-7-3-1-4-8-21)28(22-9-5-2-6-10-22)30(35-29)24-13-17-26(18-14-24)32-20-34/h1-18H |
Clé InChI |
BUARFJGSGRAKPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N=C=O)C5=CC=C(C=C5)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



propanedioate](/img/structure/B14337880.png)
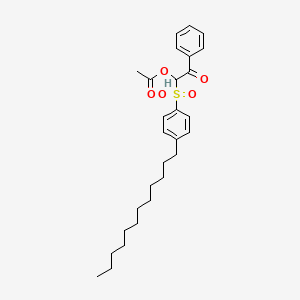
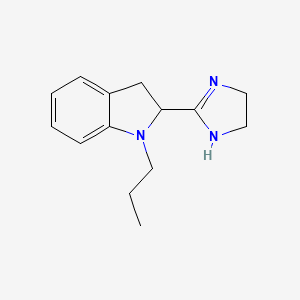
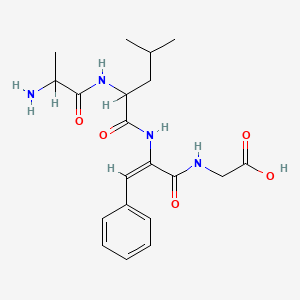

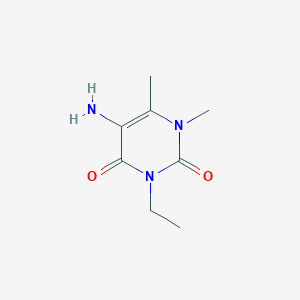

![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
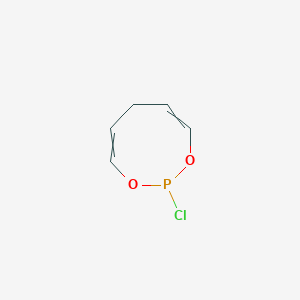
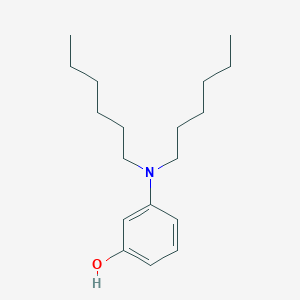
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)
